Sofosbuvir impurity A
CAS No.: 1496552-16-9
Cat. No.: VC0006820
Molecular Formula: C₂₂H₂₉FN₃O₉P
Molecular Weight: 529.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1496552-16-9 |
---|---|
Molecular Formula | C₂₂H₂₉FN₃O₉P |
Molecular Weight | 529.45 |
IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 |
Standard InChI Key | TTZHDVOVKQGIBA-KHFYHRBSSA-N |
SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Structural Characteristics
Sofosbuvir impurity A is characterized by its status as a diastereoisomer of Sofosbuvir, meaning it has the same connectivity of atoms but differs in the three-dimensional orientation at one or more stereocenters. This stereochemical difference results in distinct physical and chemical properties while maintaining the same molecular formula.
Molecular Properties
The chemical properties of Sofosbuvir impurity A have been well-documented and include the following specifications:
Property | Value |
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CAS Number | 1496552-16-9 |
Molecular Formula | C₂₂H₂₉FN₃O₉P |
Molecular Weight | 529.45 |
Canonical SMILES | O=P@(OC[C@@H]1C@@HC@(C)C@HO1)OC3=CC=CC=C3 |
These properties provide essential information for the identification and characterization of Sofosbuvir impurity A in analytical procedures .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the preferred analytical technique for the detection and quantification of Sofosbuvir impurity A and other related impurities in pharmaceutical preparations.
RP-HPLC Method Development
A validated RP-HPLC method has been developed for the estimation of Sofosbuvir and its process-related impurities in both bulk and pharmaceutical dosage forms. This method employs:
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Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
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Mobile phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50)
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Detection: UV detector at 260.0 nm
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Flow rate: 1.0 ml/min
While this method was primarily developed for phosphoryl impurity, similar chromatographic conditions may be applicable for the detection of Sofosbuvir impurity A.
Method Validation Parameters
The analytical methods developed for the detection of Sofosbuvir impurities have been validated according to ICH guidelines, considering the following parameters:
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Linearity: Good linearity in the concentration range of 160-480 μg/ml for Sofosbuvir
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Precision: Relative standard deviation values for Sofosbuvir of 1.741
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Accuracy: Recovery rates typically between 101.9% and 102.6% w/v for Sofosbuvir
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Limit of Quantification (LOQ): 0.50% (0.125 μg) for Sofosbuvir
Significance in Pharmaceutical Quality Control
Method Precision and Accuracy
The precision and accuracy of analytical methods for detecting Sofosbuvir impurity A are essential for reliable quality control. Studies have demonstrated that well-developed HPLC methods can achieve:
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Relative standard deviation values within acceptable limits (≤2%)
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Robust performance under varied conditions, including changes in column, flow rate, and other parameters
Regulatory Guidelines
Regulatory authorities impose strict limits on the presence of impurities in pharmaceutical products. For Sofosbuvir and its impurities, including Sofosbuvir impurity A, these limits typically fall within the following ranges:
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For known impurities: Typically 0.10-0.15% maximum
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For unknown impurities: Generally 0.10% maximum
These limits ensure that the final pharmaceutical product meets quality standards and poses minimal risk to patients.
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